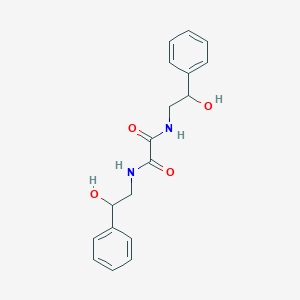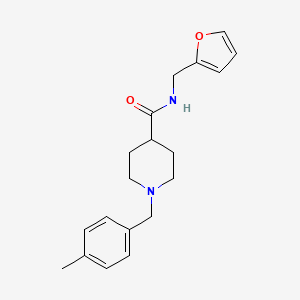
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide, commonly known as DTPA-BHE, is a chelating agent that is widely used in scientific research. It is a derivative of diethylenetriaminepentaacetic acid (DTPA) and is used to sequester metal ions such as copper, zinc, and iron. DTPA-BHE has been extensively studied for its potential applications in the fields of medicine, environmental science, and materials science.
作用機序
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE works by forming stable complexes with metal ions, which prevents them from interacting with biological molecules and causing damage. The chelation of metal ions by N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE can also enhance the solubility and bioavailability of certain metals, making them more accessible for biological processes.
Biochemical and Physiological Effects:
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE has been shown to have low toxicity and is well tolerated in biological systems. It has been used in clinical trials as a contrast agent for magnetic resonance imaging (MRI) and as a treatment for metal ion toxicity. N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE has also been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE is a versatile chelating agent that can be used in a wide range of applications. Its low toxicity and high stability make it a safe and effective choice for use in biological systems. However, its effectiveness as a chelating agent can be limited by factors such as pH and the presence of other ligands. In addition, N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE can be expensive and difficult to synthesize in large quantities.
将来の方向性
There are numerous future directions for research involving N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE. One potential area of study is the development of new chelating agents based on N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE that have improved properties such as increased selectivity and stability. Another area of research is the use of N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE in the synthesis of novel materials with unique properties. Finally, further studies are needed to fully understand the biochemical and physiological effects of N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE and its potential therapeutic applications.
合成法
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE can be synthesized through a multistep process involving the reaction of N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide with 2-hydroxy-2-phenylethylamine. The resulting product is then treated with ethylenediamine to form the final compound. The synthesis method has been optimized to produce high yields of pure N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE.
科学的研究の応用
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE has found numerous applications in scientific research. It is commonly used to chelate metal ions in biological systems, such as in the diagnosis and treatment of metal ion-related diseases. It has also been used in environmental science to remediate contaminated soils and water. N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE has been studied for its potential use in materials science, such as in the synthesis of nanoparticles and as a corrosion inhibitor.
特性
IUPAC Name |
N,N'-bis(2-hydroxy-2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-15(13-7-3-1-4-8-13)11-19-17(23)18(24)20-12-16(22)14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBVUDRUPLDGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC(C2=CC=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5138027.png)
![spiro[cyclopropane-1,9'-fluorene]-2-carboxamide](/img/structure/B5138029.png)
![1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5138038.png)

![4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138050.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5138058.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5138068.png)
![2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5138074.png)
![N-(3-isopropoxypropyl)-5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5138089.png)


![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5138116.png)

![ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5138128.png)